Neinh

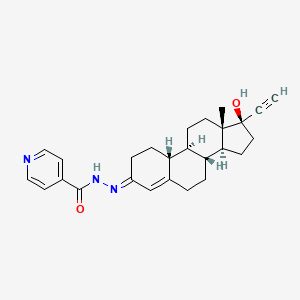

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

86762-75-6 |

|---|---|

Molecular Formula |

C26H31N3O2 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

N-[(E)-[(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]pyridine-4-carboxamide |

InChI |

InChI=1S/C26H31N3O2/c1-3-26(31)13-9-23-22-6-4-18-16-19(28-29-24(30)17-10-14-27-15-11-17)5-7-20(18)21(22)8-12-25(23,26)2/h1,10-11,14-16,20-23,31H,4-9,12-13H2,2H3,(H,29,30)/b28-19+/t20-,21+,22+,23-,25-,26-/m0/s1 |

InChI Key |

BPABSCIRMRCINT-FORBUGQESA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NNC(=O)C5=CC=NC=C5)CCC34 |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/NC(=O)C5=CC=NC=C5)/CC[C@H]34 |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NNC(=O)C5=CC=NC=C5)CCC34 |

Synonyms |

NEINH norethindrone isonicotinyl hydrazone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanism of Ninhydrin with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between ninhydrin and primary amines, a cornerstone of analytical chemistry for the detection and quantification of amino acids, peptides, and proteins.[1][2][3] The guide details the reaction mechanism, summarizes key quantitative data, provides experimental protocols, and includes visualizations to facilitate a deeper understanding of this widely used chemical test.

Core Principles of the Ninhydrin Reaction

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a potent chromogenic agent that reacts with primary amines to produce a deeply colored product known as Ruhemann's purple.[1][4] This reaction forms the basis of the highly sensitive ninhydrin test, which has been a staple in biochemistry, forensic science, and pharmaceutical analysis for over a century.[2] The overall reaction involves the oxidative deamination of the primary amine by two molecules of ninhydrin at elevated temperatures.[1][4][5]

The reaction with primary amines, particularly α-amino acids, proceeds through a series of well-defined steps. Initially, the primary amine attacks a carbonyl group of ninhydrin, leading to the formation of a Schiff base intermediate after dehydration.[1][6] This is followed by decarboxylation, yielding an aldehyde, carbon dioxide, and an unstable amine intermediate (2-amino-1,3-indandione).[5][6] This intermediate then condenses with a second molecule of ninhydrin. The final step involves the liberated ammonia from the initial deamination reacting with the condensation product to form the intensely colored diketohydrin complex, Ruhemann's purple.[1][4][5]

In contrast, the reaction of ninhydrin with secondary amines, such as the amino acids proline and hydroxyproline, yields a yellow to orange iminium salt.[1][7] This difference in product color allows for the differentiation between primary and secondary amines.

Reaction Mechanism with Primary Amines

The currently accepted mechanism for the reaction of ninhydrin with α-amino acids is a multi-step process that results in the formation of Ruhemann's purple.[6]

-

Formation of a Schiff Base: The reaction is initiated by the nucleophilic attack of the amino group of the primary amine on one of the carbonyl carbons of ninhydrin (in its triketone form, 1,2,3-indantrione).[6] Subsequent dehydration leads to the formation of a Schiff base (ketimine).[1][6]

-

Decarboxylation: The Schiff base then undergoes decarboxylation, releasing carbon dioxide and forming a new intermediate.[5][6] This step is characteristic of the reaction with α-amino acids.

-

Hydrolysis and Formation of an Intermediate Amine: The intermediate formed after decarboxylation is hydrolyzed to yield an aldehyde (with one less carbon atom than the original amino acid) and 2-amino-1,3-indandione.[6]

-

Condensation with a Second Ninhydrin Molecule: The 2-amino-1,3-indandione then condenses with a second molecule of ninhydrin.[4][6]

-

Formation of Ruhemann's Purple: Finally, the molecule rearranges with the loss of a water molecule to form the conjugated system of Ruhemann's purple, the characteristic deep violet chromophore.[6][8]

Quantitative Data Summary

The ninhydrin reaction is widely used for the quantitative analysis of amino acids. The intensity of the color produced is proportional to the concentration of the primary amine.[4]

| Parameter | Value/Condition | Source(s) |

| Wavelength of Max. Absorbance (λmax) | ||

| Ruhemann's Purple (Primary Amines) | 570 nm | [2][4] |

| Iminium Salt (Secondary Amines, e.g., Proline) | 440 nm | [4][9] |

| Optimal pH | 5.5 | [10] |

| Reaction Kinetics | First-order in ninhydrin, first-order in amino acid (second-order overall) | [6][11] |

| Optimal Temperature | 90-100°C | [4][12] |

| Incubation Time | 15-20 minutes | [9] |

Experimental Protocols

Qualitative Ninhydrin Test

This protocol is for the rapid detection of primary amines.

Reagents:

-

Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[1][5]

-

Sample Solution: Prepare a ~1% solution of the analyte in distilled water.[5]

Procedure:

-

To 1 mL of the sample solution in a test tube, add 2-3 drops of the 2% ninhydrin reagent.[1]

-

Heat the mixture in a boiling water bath for 5 minutes.[1][5]

-

Allow the solution to cool to room temperature.[1]

-

Observe any color change. A purple, blue, or violet color indicates the presence of a primary amine. A yellow or orange color suggests a secondary amine.[1]

Quantitative Ninhydrin Assay

This protocol allows for the spectrophotometric quantification of primary amines.

Reagents:

-

Ninhydrin Reagent (0.8% w/v in Acetone): Dissolve 0.8 g of ninhydrin in 100 mL of acetone.[1]

-

Acetate Buffer (0.2 M, pH 5.5): Prepare by mixing solutions of 0.2 M sodium acetate and 0.2 M acetic acid until the desired pH is achieved.[9]

-

Diluent Solvent: Mix equal volumes of n-propanol and deionized water.[9]

-

Standard Amine Solution: Prepare a stock solution of a known primary amine (e.g., glycine) and create a series of dilutions to generate a standard curve.

Procedure:

-

Pipette 1 mL of each standard solution, the unknown sample, and a blank (distilled water) into separate test tubes.

-

Add 1 mL of the ninhydrin reagent to each tube and mix thoroughly.[1]

-

Cover the tubes and place them in a boiling water bath for 15 minutes.[1]

-

Cool the test tubes to room temperature.

-

Add 5 mL of the diluent solvent to each tube and mix well.[4]

-

Measure the absorbance of each solution at 570 nm using a spectrophotometer, using the blank to zero the instrument.[4]

-

Plot a standard curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.

Concluding Remarks

The reaction of ninhydrin with primary amines remains a robust and indispensable tool in various scientific disciplines. A thorough understanding of its reaction mechanism, optimal conditions, and procedural nuances is critical for obtaining accurate and reproducible results. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize the ninhydrin test in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. SATHEE: Chemistry Ninhydrin Test [sathee.iitk.ac.in]

- 3. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]

- 4. microbenotes.com [microbenotes.com]

- 5. byjus.com [byjus.com]

- 6. chem.mst.edu [chem.mst.edu]

- 7. Ch27: Ninhydrin test [chem.ucalgary.ca]

- 8. Ninhydrin, Amine detection reagent (CAS 485-47-2) | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijsr.net [ijsr.net]

- 12. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids [mdpi.com]

The Ninhydrin Test: A Comprehensive Technical Guide for Amino Acid Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the ninhydrin test for the detection and quantification of amino acids. The guide details the core chemical principles, offers comprehensive experimental protocols, and presents quantitative data to support researchers, scientists, and drug development professionals in the precise application of this foundational biochemical assay.

Core Principles of the Ninhydrin Reaction

The ninhydrin test is a highly sensitive colorimetric assay used to detect the presence of ammonia, primary and secondary amines, and most notably, α-amino acids.[1][2] The reaction relies on the chemical reagent ninhydrin (2,2-dihydroxyindane-1,3-dione), which acts as a potent oxidizing agent.[2]

The fundamental principle of the test is the reaction of two molecules of ninhydrin with the free α-amino group of an amino acid.[1] This reaction, when conducted at elevated temperatures, leads to the oxidative deamination and decarboxylation of the amino acid.[1] The process yields a highly colored product, famously known as Ruhemann's purple, which has a characteristic maximum absorbance at approximately 570 nm.[3][4] The intensity of this purple color is directly proportional to the concentration of the amino acid present, forming the basis for quantitative analysis.[1][3]

Reaction with Primary Amino Acids

The reaction with primary α-amino acids proceeds through a series of steps involving the formation of a Schiff base intermediate, followed by decarboxylation to produce an aldehyde, carbon dioxide, and an intermediate amine (2-amino-1,3-indandione). This amine then condenses with a second molecule of ninhydrin to form the deep purple diketohydrindylidene-diketohydrindamine complex, or Ruhemann's purple.[5]

Reaction with Secondary Amino Acids

Secondary amino acids, such as proline and hydroxyproline, also react with ninhydrin but yield a different product with a distinct color.[1] In this case, the reaction produces an iminium salt, which is typically yellow to orange in color.[1] This product has a different absorption maximum, generally around 440 nm, although the exact wavelength can be influenced by the reaction conditions, with some studies reporting maxima at 515 nm or 520 nm under acidic conditions.[6][7][8] This color difference allows for the differentiation of primary and secondary amino acids.

Reaction with Other Amines and Ammonia

It is crucial to note that ninhydrin is not entirely specific to α-amino acids. It also reacts with other primary and secondary amines, as well as ammonia, to produce Ruhemann's purple.[1][9] This lack of absolute specificity is an important consideration in experimental design and data interpretation.

Quantitative Analysis Data

The quantitative determination of amino acids using the ninhydrin test relies on the consistent relationship between the concentration of the amino acid and the absorbance of the colored product. The following tables summarize key quantitative parameters.

| Parameter | Primary Amino Acids (Ruhemann's Purple) | Secondary Amino Acids (e.g., Proline) |

| Wavelength of Maximum Absorbance (λmax) | ~570 nm | ~440 nm (can vary with pH, e.g., 515-520 nm in acidic conditions)[7][8] |

| Color of Product | Deep Purple/Blue | Yellow/Orange[1] |

Table 1: Spectrophotometric Properties of Ninhydrin Reaction Products

| Amino Acid | Molar Absorptivity (ε) at 570 nm (L·mol⁻¹·cm⁻¹) | Relative Absorbance (%) (vs. Asparagine = 100%) |

| Alanine | 2.118 x 10³ | 99 |

| Arginine | 2.091 x 10³ | 100 |

| Asparagine | - | 100 |

| Aspartic Acid | - | 102 |

| Cysteine | - | 22 |

| Glutamic Acid | - | 103 |

| Glutamine | - | 102 |

| Glycine | 2.457 x 10³ | 101 |

| Histidine | 2.224 x 10³ | 105 |

| Isoleucine | 1.485 x 10³ | 99 |

| Leucine | 2.224 x 10³ | 101 |

| Lysine | - | 185 |

| Methionine | - | 102 |

| Phenylalanine | - | 100 |

| Proline | N/A (measured at ~440 nm) | 29 |

| Serine | - | 98 |

| Threonine | - | 95 |

| Tryptophan | - | 99 |

| Tyrosine | - | 101 |

| Valine | - | 98 |

Table 2: Molar Absorptivity and Relative Absorbance of Amino Acids with Ninhydrin. [4][10] Note: Molar absorptivity values can vary with reaction conditions. The relative absorbance data provides a useful comparison of color yield between different amino acids under a specific set of optimized conditions.

Experimental Protocols

This section provides detailed methodologies for both qualitative and quantitative analysis of amino acids using the ninhydrin test.

Reagent Preparation

Ninhydrin Reagent (for Qualitative and Quantitative Analysis):

There are several formulations for the ninhydrin reagent. A common preparation involves dissolving 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[2] For more stable and optimized reagents for quantitative analysis, a solution of ninhydrin and a reducing agent, such as hydrindantin or stannous chloride, in a mixture of an organic solvent (e.g., dimethyl sulfoxide - DMSO) and a buffer (e.g., lithium acetate, pH 5.2) is often used.[11] The inclusion of a reducing agent ensures that the ninhydrin is in the appropriate redox state for the reaction.[12]

-

Example of an Optimized Ninhydrin Reagent: A solution of ninhydrin and hydrindantin in DMSO and lithium acetate buffer (pH 5.2).[11]

-

Alternative Formulation: A mixture of 0.2 g of 2-mercaptoethanol in 750 mL of methyl cellosolve, to which 0.5 g of hydrindantin and 20 g of ninhydrin are added and dissolved. This is then mixed with 250 mL of a 4M sodium acetate buffer (pH 5.5).[13]

Standard Amino Acid Solution (for Quantitative Analysis):

Prepare a stock solution of a known amino acid (e.g., leucine) at a concentration of 1 mg/mL in deionized water. From this stock, create a series of standard solutions of decreasing concentrations by serial dilution.

Qualitative Analysis Protocol

-

In a clean test tube, add 1 mL of the sample solution to be tested.

-

Add 2-3 drops of the ninhydrin reagent to the test tube.

-

Place the test tube in a boiling water bath for 5-10 minutes.

-

Remove the test tube and allow it to cool to room temperature.

-

Observe any color change. A deep purple or blue color indicates the presence of a primary amino acid, while a yellow or orange color suggests the presence of a secondary amino acid.

Quantitative Analysis Protocol

-

Preparation of Standards and Samples: Pipette known volumes of the standard amino acid solutions into a series of labeled test tubes. In a separate tube, pipette the unknown sample solution. Prepare a blank tube containing the solvent used for the standards and sample.

-

Reaction: Add 1 mL of the ninhydrin reagent to each tube (standards, unknown, and blank).

-

Mix the contents of each tube thoroughly.

-

Incubate all tubes in a boiling water bath for 15-20 minutes.

-

Cool the tubes to room temperature.

-

Dilution: Add a diluent solvent (e.g., 50% ethanol or a 1:1 mixture of n-propanol and water) to each tube to bring the final volume to a consistent level and to ensure the colored product is fully dissolved.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at 570 nm for primary amino acids or ~440 nm for secondary amino acids, using the blank to zero the spectrophotometer.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations. Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.

Potential Interferences

Several substances can interfere with the ninhydrin test, leading to inaccurate results. It is essential to be aware of these potential interferences and to take steps to mitigate them.

-

Ammonia and other amines: As previously mentioned, ammonia and other primary and secondary amines will give a positive result.[1]

-

Peptides and Proteins: Peptides and proteins have a free N-terminal amino group and the ε-amino group of lysine residues, which can react with ninhydrin. However, the reaction may be less efficient with high molecular weight proteins due to steric hindrance.[1]

-

Reducing and Oxidizing Agents: The presence of other reducing or oxidizing agents in the sample can interfere with the redox reactions central to the formation of Ruhemann's purple.[9]

-

Metal Ions: Certain metal ions, such as Cu²⁺ and Fe³⁺, have been shown to interfere with color development in the ninhydrin reaction.[14]

-

Buffers: The choice of buffer and its pH are critical. The optimal pH for the reaction is generally between 5.0 and 5.5.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Reaction pathways for primary and secondary amino acids with ninhydrin.

Experimental Workflow

Caption: General experimental workflow for quantitative amino acid analysis.

References

- 1. microbenotes.com [microbenotes.com]

- 2. byjus.com [byjus.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids [mdpi.com]

- 5. chem.mst.edu [chem.mst.edu]

- 6. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. Re: How does the acid-ninhydrin method for proline quantification work? [madsci.org]

- 8. prometheusprotocols.net [prometheusprotocols.net]

- 9. SATHEE: Chemistry Ninhydrin Test [sathee.iitk.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. GB2508147A - A ninhydrin reagent including ninhydrin and a reducing agent - Google Patents [patents.google.com]

- 13. JPS57206858A - Ninhydrin reagent composition - Google Patents [patents.google.com]

- 14. Effect of various substances on the colorimetric amino acid-ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ninhydrin Reaction: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the ninhydrin reaction, from its serendipitous discovery to its modern-day applications in analytical chemistry. We will delve into the historical context of its discovery, the chemical mechanisms underpinning the reaction, detailed experimental protocols, and quantitative data to provide a thorough understanding for researchers and professionals.

Discovery and Historical Milestones

The journey of the ninhydrin reaction began in 1910 with the German-English chemist Siegfried Ruhemann.[1][2] While attempting to synthesize dicarbonyl compounds, Ruhemann unexpectedly synthesized 1,2,3-indantrione, which he named ninhydrin.[2] Later that year, he observed that ninhydrin reacted with amino acids to produce a striking deep blue or purple color.[1][3] This colored product was later named "Ruhemann's purple."

Initially, the reaction was of interest in the field of organic chemistry. However, its profound utility in biochemistry and analytical chemistry soon became apparent. In 1954, Swedish scientists Oden and von Hofsten proposed using the ninhydrin reaction to develop latent fingerprints on porous surfaces, a technique that has since become a cornerstone of forensic science.[4]

The Chemical Mechanism: From Reactants to Ruhemann's Purple

The reaction between ninhydrin and an α-amino acid is a complex one, involving several key steps. The currently accepted mechanism, which differs from Ruhemann's original hypothesis, is initiated by the formation of a Schiff base.

The overall reaction can be summarized as follows: an α-amino acid reacts with two molecules of ninhydrin to form Ruhemann's purple, an aldehyde containing the side chain of the amino acid, carbon dioxide, and water.

The following diagram illustrates the step-by-step reaction pathway:

Caption: The reaction mechanism of ninhydrin with an α-amino acid.

Experimental Protocols

The experimental conditions for the ninhydrin reaction have been refined over the decades to optimize for sensitivity, specificity, and reproducibility. Below are outlines of both the historical and a widely adopted modern protocol.

Ruhemann's Original Method (1910) - A Qualitative Observation

Siegfried Ruhemann's initial discovery was more of a qualitative observation than a quantitative protocol. His early work involved mixing an aqueous solution of the amino acid with a solution of ninhydrin and observing the color change upon gentle warming.

A representative, simplified protocol based on early observations:

-

Reagent Preparation: A dilute aqueous solution of ninhydrin is prepared.

-

Reaction: A small amount of the amino acid solution is added to the ninhydrin solution in a test tube.

-

Heating: The mixture is gently heated in a water bath.

-

Observation: The development of a blue or purple color indicates a positive reaction.

The Moore and Stein Photometric Method (1954) - A Quantitative Approach

The work of Stanford Moore and William H. Stein in the 1950s was pivotal in transforming the ninhydrin reaction into a robust quantitative method for amino acid analysis, particularly in conjunction with ion-exchange chromatography. Their modified reagent and standardized procedure significantly improved the accuracy and reproducibility of the assay.

Detailed Protocol based on Moore and Stein (1954):

-

Reagent Preparation (Modified Ninhydrin Reagent):

-

Dissolve 2.0 g of ninhydrin and 0.3 g of hydrindantin in 75 ml of methyl Cellosolve (2-methoxyethanol).

-

Add 25 ml of 4 N sodium acetate buffer (pH 5.5).

-

The reagent should be stored in a dark, well-stoppered bottle.

-

-

Reaction Procedure:

-

To 1 ml of the amino acid solution (containing 0.01 to 0.1 µmoles of amino acid) in a test tube, add 0.5 ml of the ninhydrin reagent.

-

Thoroughly mix the contents.

-

Heat the tubes in a boiling water bath for 20 minutes.

-

Cool the tubes to room temperature.

-

Add 5 ml of 50% aqueous ethanol and mix well.

-

-

Photometric Measurement:

-

Measure the absorbance of the solution at 570 nm using a spectrophotometer.

-

For proline and hydroxyproline, which produce a yellow color, the absorbance is measured at 440 nm.

-

A blank, containing all reagents except the amino acid, should be run in parallel.

-

The following diagram illustrates the general workflow for the quantitative analysis of amino acids using the ninhydrin reaction following chromatographic separation.

Caption: General workflow for quantitative amino acid analysis.

Quantitative Data

The intensity of the color produced in the ninhydrin reaction is directly proportional to the concentration of the amino acid, which forms the basis of its quantitative application. The molar absorptivity (ε) of Ruhemann's purple is a key parameter in these calculations. While the chromophore is the same for all primary amino acids, slight variations in the yield of the reaction can lead to minor differences in the apparent molar absorptivity.

| Amino Acid | Molar Absorptivity (ε) at 570 nm (L·mol⁻¹·cm⁻¹) |

| Alanine | ~2.1 x 10⁴ |

| Glycine | ~2.2 x 10⁴ |

| Leucine | ~2.1 x 10⁴ |

| Lysine | ~2.0 x 10⁴ |

| Phenylalanine | ~2.1 x 10⁴ |

| Valine | ~2.0 x 10⁴ |

Note: These are approximate values from historical data and can vary depending on the specific reaction conditions.

Modern Applications and Future Perspectives

The ninhydrin reaction remains a fundamental tool in various scientific disciplines. In addition to its classical applications in amino acid analysis and forensic science, it is also utilized in:

-

Peptide Synthesis: To monitor the completion of coupling and deprotection steps in solid-phase peptide synthesis.

-

Food Science: To determine the amino acid content of food products and to assess food quality.

-

Clinical Chemistry: For the detection and quantification of amino acids in biological fluids as diagnostic markers for certain metabolic disorders.

While more sensitive fluorescence-based methods have been developed, the simplicity, robustness, and cost-effectiveness of the ninhydrin reaction ensure its continued relevance in modern analytical science. Ongoing research focuses on the development of ninhydrin analogues with enhanced chromogenic or fluorogenic properties to further improve the sensitivity and scope of this venerable reaction.

References

- 1. Re: How does the acid-ninhydrin method for proline quantification work? [madsci.org]

- 2. Ninhydrin - Molecule of the Month - April 2018 (HTML version) [chm.bris.ac.uk]

- 3. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

The Chemistry of Color: An In-depth Technical Guide to Ruhemann's Purple Formation with Ninhydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Ruhemann's purple through the reaction of ninhydrin with primary amines, a cornerstone of amino acid analysis for over a century. This document delves into the intricate chemical mechanism, provides detailed experimental protocols for quantitative analysis, and presents key data in a structured format to aid researchers and professionals in the accurate and reproducible application of this classical method.

Core Principles of the Ninhydrin Reaction

The ninhydrin test is a highly sensitive colorimetric assay used for the detection and quantification of ammonia and primary and secondary amines, most notably α-amino acids.[1][2] The reaction between ninhydrin (2,2-dihydroxyindane-1,3-dione) and a primary amine, under heated conditions, results in the formation of a deeply colored product known as Ruhemann's purple.[3][4] This chromophore exhibits a strong absorbance maximum at approximately 570 nm, allowing for the quantitative determination of amino acids.[4][5]

The fundamental reaction involves the oxidative deamination of an amino acid by two molecules of ninhydrin.[3] One molecule of ninhydrin acts as an oxidizing agent, leading to the deamination and decarboxylation of the amino acid to yield an aldehyde, carbon dioxide, ammonia, and the reduced form of ninhydrin, hydrindantin.[5][6] The liberated ammonia then condenses with a second molecule of ninhydrin and the hydrindantin to form the intensely colored Ruhemann's purple.[6]

Secondary amines, such as proline and hydroxyproline, also react with ninhydrin but produce a yellow-orange colored product with a different absorption maximum (around 440 nm), due to the formation of an iminium salt.[1][2]

Chemical Reaction Mechanism

The formation of Ruhemann's purple is a multi-step process. The currently accepted mechanism involves the following key stages:

-

Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the amino group of the amino acid on one of the carbonyl groups of ninhydrin, followed by dehydration to form a Schiff base.[7]

-

Decarboxylation: The Schiff base then undergoes decarboxylation, releasing carbon dioxide and forming an intermediate.[7]

-

Hydrolysis and Formation of 2-amino-1,3-indandione: The intermediate is hydrolyzed to yield an aldehyde (containing the R-group of the original amino acid) and 2-amino-1,3-indandione.[7]

-

Condensation to form Ruhemann's Purple: Finally, the 2-amino-1,3-indandione condenses with a second molecule of ninhydrin to form the resonant-stabilized chromophore, Ruhemann's purple.[7]

Quantitative Analysis: Data and Considerations

For accurate quantification of amino acids using the ninhydrin method, several factors must be carefully controlled. These include the composition of the ninhydrin reagent, the pH of the reaction mixture, the reaction temperature, and the incubation time.

Molar Absorptivity of Ruhemann's Purple

The molar absorptivity (ε) of Ruhemann's purple is a critical parameter for calculating the concentration of amino acids from absorbance measurements. While the value can vary slightly depending on the solvent system and specific reaction conditions, a generally accepted range is available.

| Buffer System | Molar Absorptivity (ε) at 570 nm (L mol⁻¹ cm⁻¹) | Reference |

| 4M CH₃COOLi pH 5.2/Hydrindantin/DMSO | 5.799 x 10⁴ | [4] |

| 0.2M Sodium Citrate pH 5.0/Ascorbic acid/DMSO | 1.975 x 10⁴ | [4] |

Optimal Reaction Conditions

Recent studies have focused on optimizing the reaction conditions to enhance sensitivity, stability, and reproducibility. The following table summarizes the optimized conditions from a comprehensive study.[8]

| Parameter | Optimal Condition |

| Reagent Composition (Final Concentration) | |

| Acetic Acid | 1.6 mol L⁻¹ |

| Potassium Acetate | 0.8 mol L⁻¹ |

| Ninhydrin | 20 g L⁻¹ |

| Hydrindantin | 0.8 g L⁻¹ |

| Solvent | DMSO/Aqueous Acetate Buffer 40/60 (v/v) |

| Reaction Conditions | |

| Temperature | 90 °C |

| Incubation Time | 45 minutes |

| Measurement | |

| Diluent | 2-Propanol/Water 50/50 (v/v) |

| Wavelength | 570 nm |

Relative Color Yield of Different Amino Acids

While the ninhydrin reaction produces the same chromophore for all primary α-amino acids, the efficiency of the reaction and thus the color yield can vary. The following table shows the relative absorbance of different amino acids compared to asparagine.[8]

| Amino Acid | Relative Absorbance (%) |

| Asparagine | 100 |

| Alanine | 102 |

| Arginine | 101 |

| Aspartic Acid | 103 |

| Cysteine | 25 |

| Glutamic Acid | 104 |

| Glutamine | 102 |

| Glycine | 101 |

| Histidine | 100 |

| Isoleucine | 103 |

| Leucine | 102 |

| Lysine | 115 |

| Methionine | 103 |

| Phenylalanine | 102 |

| Proline | 15 (at 440 nm) |

| Serine | 101 |

| Threonine | 99 |

| Tryptophan | 101 |

| Tyrosine | 102 |

| Valine | 101 |

| Ammonia | 98 |

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the execution of a quantitative ninhydrin assay.

Reagent Preparation

Moore and Stein Ninhydrin Reagent (Modified) [9]

-

Citrate Buffer (pH 5.0, 0.2 M): Dissolve 21.008 g of citric acid monohydrate in 200 mL of 1 N NaOH and dilute to 500 mL with deionized water.

-

Ninhydrin Solution: Dissolve 0.80 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 500 mL of the citrate buffer. To this, add a solution of 20 g of recrystallized ninhydrin dissolved in 500 mL of methyl cellosolve (2-methoxyethanol). This reagent should be stored under nitrogen.

Optimized Ninhydrin Reagent [8]

To prepare the reagent for a final reaction volume of 1 mL (200 µL sample + 800 µL reagent), the following stock solution should be prepared:

-

2.5 M Acetic Acid

-

1.25 M Potassium Acetate

-

31.25 g L⁻¹ Ninhydrin

-

1.25 g L⁻¹ Hydrindantin

-

in DMSO/Aqueous Acetate Buffer 50/50 (v/v)

Quantitative Assay Protocol

The following workflow outlines the key steps for a typical quantitative ninhydrin assay.

Step-by-Step Procedure (using Optimized Conditions): [8]

-

Sample Preparation: Pipette 200 µL of the amino acid standard or unknown sample into a 1.5 mL microcentrifuge tube. Prepare a blank using 200 µL of deionized water.

-

Reagent Addition: Add 800 µL of the optimized ninhydrin reagent to each tube.

-

Incubation: Tightly cap the tubes and heat them at 90°C for 45 minutes in a heating block or water bath.

-

Cooling: After incubation, cool the tubes to room temperature.

-

Dilution: Dilute the samples by adding an appropriate volume of 2-propanol/water (50/50, v/v). The dilution factor should be chosen to bring the absorbance into the linear range of the spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of the solutions at 570 nm against the blank.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples from the linear regression of the standard curve.

Conclusion

The ninhydrin reaction remains a robust, reliable, and cost-effective method for the quantification of amino acids. By understanding the underlying chemical principles, carefully controlling experimental conditions, and utilizing optimized protocols, researchers can achieve high sensitivity, linearity, and reproducibility. This guide provides the necessary technical information to empower scientists and professionals in drug development and other research fields to effectively employ this classical and powerful analytical technique.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. Ninhydrin hydrate Reaction and Mechanism_Chemicalbook [m.chemicalbook.com]

- 7. chem.mst.edu [chem.mst.edu]

- 8. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Ninhydrin Reaction with Secondary Amines: A Technical Guide for Researchers

An in-depth examination of the chemical principles, experimental protocols, and quantitative analysis of the ninhydrin reaction with secondary amines, with a specific focus on proline.

This technical guide provides a comprehensive overview of the ninhydrin reaction as it pertains to secondary amines like proline, tailored for researchers, scientists, and drug development professionals. The document elucidates the unique reaction mechanism that distinguishes secondary amines from primary amines, presents detailed experimental protocols, and summarizes key quantitative data for accurate analysis.

Core Principles: The Chemistry of Ninhydrin and Secondary Amines

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a chemical reagent widely used for the detection and quantification of amino acids.[1][2] While its reaction with primary amino acids famously yields a deep purple product known as Ruhemann's purple, its interaction with secondary amines, such as the imino acid proline, results in a distinct yellow-orange colored product.[3][4]

The fundamental difference in the reaction pathway arises from the structural nature of secondary amines. Unlike primary amines, the nitrogen atom in a secondary amine, like proline, is part of a ring structure and does not possess the two requisite protons for the final condensation step that forms the conjugated system of Ruhemann's purple.[3][5] The reaction with secondary amines proceeds to form an iminium salt, which is responsible for the characteristic yellow to orange hue.[3][6]

Under acidic conditions and at elevated temperatures, the reaction between ninhydrin and proline can be driven to produce a red chromogen, which is often exploited for quantitative analysis.[7][8] The specific reaction product and its maximal absorbance are highly dependent on the reaction conditions, including pH, temperature, and the solvent used.[9]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway of the ninhydrin-proline reaction and a generalized workflow for its experimental application.

References

- 1. microbenotes.com [microbenotes.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. Ch27: Ninhydrin test [chem.ucalgary.ca]

- 5. biochembro.wordpress.com [biochembro.wordpress.com]

- 6. Ninhydrin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Estimation of proline | PPTX [slideshare.net]

- 9. Re: How does the acid-ninhydrin method for proline quantification work? [madsci.org]

The Stoichiometry of the Ninhydrin Reaction with Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stoichiometry of the ninhydrin reaction with amino acids, a cornerstone of analytical biochemistry. This document details the core chemical principles, provides structured quantitative data, and outlines detailed experimental protocols for the accurate detection and quantification of amino acids.

Core Principles of the Ninhydrin Reaction

The ninhydrin test is a highly sensitive method used to detect the presence of ammonia, primary and secondary amines, and notably, amino acids.[1][2] The reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with the α-amino group of a free amino acid is the foundation of this analytical technique.[3][4] In this process, ninhydrin functions as a potent oxidizing agent, inducing the oxidative deamination and decarboxylation of the amino acid at elevated temperatures.[5][6] This complex reaction yields carbon dioxide, an aldehyde, ammonia, and a reduced form of ninhydrin known as hydrindantin.[2][6] The liberated ammonia then condenses with another molecule of ninhydrin and the hydrindantin to form a deep purple-colored compound called Ruhemann's purple.[2][6]

The intensity of this purple color, which is measured spectrophotometrically, is directly proportional to the concentration of the amino acid in the sample.[6][7]

Reaction with Primary Amino Acids

The reaction with primary α-amino acids is the most well-documented. It follows a well-defined stoichiometric relationship where two molecules of ninhydrin react with one molecule of a primary amino acid to produce the characteristic Ruhemann's purple.[8][9] The products of this reaction include the colored complex, an aldehyde with one less carbon atom than the original amino acid, and carbon dioxide in stoichiometric amounts.[10]

Reaction with Secondary Amino Acids (Imino Acids)

Secondary amino acids, such as proline and hydroxyproline, also react with ninhydrin but produce a yellow-orange colored iminium salt instead of the purple complex.[6][11] This is because the secondary amine group is part of a ring structure and does not undergo the same oxidative deamination process to release ammonia.[11][12]

Reaction with Other Compounds

It is crucial to note that ninhydrin also reacts with other compounds containing primary amino groups, such as ammonia and primary amines, to form Ruhemann's purple.[1][13] This lack of absolute specificity necessitates careful sample preparation and consideration of potential interfering substances.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the ninhydrin reaction for easy comparison and reference.

| Parameter | Primary Amino Acids | Secondary Amino Acids (e.g., Proline) | Reference(s) |

| Molar Ratio (Ninhydrin:Amino Acid) | 2:1 | 1:1 (for the initial reaction) | [8] |

| Primary Colored Product | Ruhemann's Purple | Yellow-Orange Iminium Salt | [6][12] |

| Wavelength of Maximum Absorbance (λmax) | 570 nm | 440 nm | [6][14][15] |

| Byproducts | Aldehyde, CO2, Hydrindantin | - | [8][10] |

Table 1: Stoichiometric and Spectrophotometric Data for the Ninhydrin Reaction.

| Amino Acid | Relative Response (Compared to Asparagine) | Note | Reference(s) |

| Most Proteinogenic Amino Acids | Similar to Asparagine | - | [14] |

| Lysine | Approximately Double | Contains two primary amino groups. | [14] |

| Cysteine | Significantly Lower | The reaction proceeds differently. | [14] |

| Proline | Very Slight (at 570 nm) | Forms a yellow product. | [14] |

Table 2: Relative Response of Different Amino Acids in the Ninhydrin Assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical reaction pathway and a typical experimental workflow for the quantitative analysis of amino acids using the ninhydrin method.

Caption: Simplified reaction mechanism of ninhydrin with a primary amino acid.

Caption: General experimental workflow for quantitative amino acid analysis.

Experimental Protocols

The following are detailed methodologies for conducting the ninhydrin test for both qualitative and quantitative analysis of amino acids.

Qualitative Ninhydrin Test

This protocol is designed for the rapid detection of amino acids.

Reagents:

-

Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[5] This solution should be prepared fresh.

-

Sample Solution: A solution of the sample to be tested, dissolved in an appropriate solvent (e.g., distilled water).

Procedure:

-

To 1 mL of the sample solution in a test tube, add 2-3 drops of the 2% ninhydrin reagent.[5]

-

Heat the mixture in a boiling water bath for approximately 5 minutes.[5]

-

Allow the solution to cool to room temperature.

-

Observe any color change. A deep purple or blue color indicates the presence of primary amino acids, while a yellow-orange color suggests the presence of secondary amino acids like proline.[2]

Quantitative Ninhydrin Assay

This protocol provides a framework for the quantitative determination of amino acid concentration.

Reagents:

-

Standard Amino Acid Stock Solution: A solution of a known concentration of an amino acid (e.g., glycine or leucine) in distilled water.

-

Ninhydrin Reagent (Optimized): An optimal reaction mixture consists of 0.8 mol L⁻¹ potassium acetate, 1.6 mol L⁻¹ acetic acid, 20 mg mL⁻¹ ninhydrin, and 0.8 mg mL⁻¹ hydrindantin in a DMSO/acetate buffer (40/60 v/v) for final concentrations.[14]

-

Diluent Solvent: A 1:1 (v/v) mixture of n-propanol and deionized water.[1]

Procedure:

-

Preparation of Standard Curve:

-

Pipette varying volumes of the standard amino acid stock solution into a series of test tubes to create a range of known concentrations.

-

Adjust the volume in each tube to a constant final volume (e.g., 1 mL) with distilled water.

-

Include a "blank" tube containing only distilled water.

-

-

Sample Preparation:

-

Prepare the unknown sample, ensuring its concentration falls within the range of the standard curve. This may require dilution.

-

Pipette the same final volume of the unknown sample into separate test tubes.

-

-

Reaction:

-

Add a fixed volume of the ninhydrin reagent (e.g., 0.5 mL) to all tubes (standards, blank, and unknowns).

-

Mix the contents thoroughly.

-

Heat the tubes in a water bath at a controlled temperature (e.g., 90°C) for a specific duration (e.g., 45 minutes).[14]

-

-

Measurement:

-

Data Analysis:

-

Plot a standard curve of absorbance versus the concentration of the standard amino acid solutions.

-

Determine the concentration of the amino acid in the unknown sample by interpolating its absorbance on the standard curve.[1]

-

Conclusion

The ninhydrin reaction remains a fundamental and powerful tool in the analysis of amino acids. A thorough understanding of its stoichiometry, the nuances of its reaction with different types of amino acids, and the adherence to optimized experimental protocols are paramount for obtaining accurate and reproducible results. This guide provides the foundational knowledge and practical methodologies for researchers, scientists, and drug development professionals to effectively utilize the ninhydrin reaction in their work.

References

- 1. microbenotes.com [microbenotes.com]

- 2. byjus.com [byjus.com]

- 3. Ninhydrin - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. Reactions of Amino Acids: Ninhydrin Test Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.mst.edu [chem.mst.edu]

- 11. homework.study.com [homework.study.com]

- 12. researchgate.net [researchgate.net]

- 13. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

The Pivotal Role of Hydrindantin in the Ninhydrin Colorimetric Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ninhydrin reaction stands as a foundational analytical technique for the detection and quantification of amino acids, primary/secondary amines, and ammonia.[1][2][3] Central to this ubiquitous colorimetric assay is the molecule hydrindantin, a reduced form of ninhydrin that plays a critical and often underestimated role in the formation of the characteristic deep purple chromophore known as Ruhemann's purple.[1][2][4] This technical guide provides a comprehensive exploration of the function of hydrindantin, detailing the underlying chemical mechanisms, optimized experimental conditions, and procedural protocols to ensure accurate and reproducible results in research and development settings.

The Chemical Mechanism: More Than Just a Byproduct

The reaction between an α-amino acid and ninhydrin is a multi-step process involving oxidation, deamination, decarboxylation, and condensation.[4] Initially, one molecule of ninhydrin, a potent oxidizing agent, reacts with an α-amino acid.[1][4] This interaction leads to the oxidative deamination of the amino acid, yielding ammonia, carbon dioxide, an aldehyde with one less carbon atom than the parent amino acid, and hydrindantin.[1][2][4][5][6]

It is in the subsequent step that the indispensable role of hydrindantin becomes apparent. The liberated ammonia condenses with a second molecule of ninhydrin and the newly formed hydrindantin.[1][4] This final condensation reaction gives rise to Ruhemann's purple, the intensely colored complex that is quantified spectrophotometrically at approximately 570 nm.[1] The intensity of this purple color is directly proportional to the initial concentration of the amino acid.[1]

While hydrindantin is a natural intermediate in the reaction, its inclusion in the ninhydrin reagent is often recommended to enhance the performance and color yield of the assay.[4][7] The addition of hydrindantin helps to suppress the hydrolysis of an intermediate amine, thereby promoting a more quantitative formation of Ruhemann's purple.[7]

Quantitative Data and Optimized Reaction Conditions

For accurate and reproducible quantification of amino acids, the ninhydrin reaction must be performed under carefully controlled conditions. The following table summarizes key quantitative parameters and optimal conditions derived from various studies.

| Parameter | Optimal Value/Range | Reference |

| pH | 5.0 - 5.5 | [4] |

| Temperature | 90 - 100 °C | [4][8] |

| Reaction Time | 15 - 45 minutes | [4][8] |

| Ninhydrin Concentration | 2% (w/v) or 20 mg/mL | [4][8] |

| Hydrindantin Concentration | 0.8 mg/mL | [8] |

| Solvent | DMSO/Acetate Buffer (40/60 v/v), Ethanol, or Acetone | [4][8] |

| Absorbance Wavelength | 570 nm (for most amino acids) | [1] |

| 440 nm (for imino acids like proline) | [1] |

An optimized reaction mixture has been reported to consist of 0.8 mol/L potassium acetate, 1.6 mol/L acetic acid, 20 mg/mL ninhydrin, and 0.8 mg/mL hydrindantin in a 40/60 (v/v) mixture of DMSO and acetate buffer.[8] The optimal reaction condition was found to be heating at 90 °C for 45 minutes.[8]

Experimental Protocols

The following protocols provide a framework for the qualitative and quantitative analysis of amino acids using the ninhydrin reaction.

-

Ninhydrin Reagent (2% w/v): Dissolve 2.0 g of ninhydrin in 100 mL of a suitable solvent such as ethanol, acetone, or a DMSO/acetate buffer mixture. This solution should ideally be prepared fresh.[4]

-

Hydrindantin Solution: While optional, it is recommended to add hydrindantin to the ninhydrin reagent to improve performance. An optimized concentration is 0.8 mg/mL in the final reaction mixture.[4][8]

-

Acetate Buffer (0.2 M, pH 5.5): Prepare solutions of 0.2 M acetic acid and 0.2 M sodium acetate. Mix the two solutions while monitoring with a pH meter until a pH of 5.5 is achieved.[4]

-

Diluent Solvent: A 1:1 mixture of n-propanol and deionized water can be used to dilute the reaction mixture before spectrophotometric analysis.[1]

This protocol is suitable for the rapid detection of amino acids.

Procedure:

-

To 1 mL of the test solution in a test tube, add 2-3 drops of the 2% ninhydrin reagent.[4]

-

Heat the mixture in a boiling water bath for 5 minutes.[4]

-

Allow the solution to cool to room temperature.

-

A positive result for the presence of α-amino acids is indicated by the formation of a deep blue or purple color.[4] Imino acids like proline will produce a yellow-orange color.[1]

This protocol is for the quantification of amino acids.

Procedure:

-

Prepare a series of standard solutions of a known amino acid (e.g., leucine or glycine) at various concentrations.[4]

-

Pipette 1 mL of each standard, unknown sample, and a blank (distilled water) into separate test tubes.[4]

-

To each tube, add 1 mL of 0.2 M acetate buffer (pH 5.5) and 1 mL of the ninhydrin reagent (containing hydrindantin if desired).[4]

-

Mix the contents of the tubes thoroughly.[4]

-

Heat all tubes in a boiling water bath for 15-20 minutes.[4]

-

Cool the tubes to room temperature.[4]

-

Add 5 mL of the diluent solvent (e.g., 50% n-propanol) to each tube and mix well.[4]

-

Measure the absorbance of each solution at 570 nm using a spectrophotometer, after zeroing the instrument with the blank.[4]

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the unknown sample from the standard curve.[4]

Conclusion

Hydrindantin is an indispensable intermediate in the ninhydrin reaction, directly participating in the formation of the chromophore that enables the detection and quantification of amino acids.[4] A thorough understanding of its role, coupled with the implementation of optimized reaction conditions and precise experimental protocols, is paramount for obtaining reliable and accurate results in research, clinical diagnostics, and quality control settings within the pharmaceutical industry. The information presented in this guide serves as a comprehensive resource for professionals seeking to master this fundamental analytical technique.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. microbenotes.com [microbenotes.com]

- 4. benchchem.com [benchchem.com]

- 5. Ninhydrin hydrate Reaction and Mechanism_Chemicalbook [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.mst.edu [chem.mst.edu]

- 8. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Ninhydrin as an Oxidizing Agent: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a powerful oxidizing agent that has been a cornerstone of biochemical analysis for over a century. Its reaction with primary and secondary amines, most notably amino acids, to produce a deeply colored product known as Ruhemann's purple, provides a robust and versatile method for their detection and quantification. This technical guide provides an in-depth exploration of the role of ninhydrin as an oxidizing agent in biochemical reactions. It covers the core chemical principles, detailed experimental protocols for key applications, and a summary of quantitative data to support researchers, scientists, and drug development professionals in leveraging this classical yet highly relevant technique. The guide also presents visual workflows and reaction pathways to facilitate a comprehensive understanding of the underlying processes.

The Core Reaction: Oxidative Deamination

The fundamental principle behind the utility of ninhydrin in biochemical analysis is its ability to act as a potent oxidizing agent, particularly towards α-amino acids.[1] The reaction proceeds via an oxidative deamination and decarboxylation of the amino acid at elevated temperatures.[1] This process results in the formation of an aldehyde, carbon dioxide, ammonia, and a reduced form of ninhydrin called hydrindantin.[2] The liberated ammonia then condenses with a second molecule of ninhydrin and the hydrindantin to form the intensely colored diketohydrin complex, Ruhemann's purple, which exhibits a maximum absorbance at approximately 570 nm.[1][3] The intensity of this purple color is directly proportional to the concentration of the primary amino acid in the sample, forming the basis for quantitative analysis.[3]

Secondary amines, such as the amino acids proline and hydroxyproline, also react with ninhydrin but yield a yellow-orange iminium salt with a maximum absorbance at 440 nm.[1][3] This differential reactivity allows for the distinct quantification of these imino acids.

Quantitative Data Summary

The successful application of the ninhydrin reaction for quantitative analysis hinges on optimized reaction conditions. The following tables summarize key quantitative parameters and optimized conditions gathered from various studies.

Table 1: Optimal Reaction Conditions for Quantitative Amino Acid Analysis

| Parameter | Optimal Value/Range | Notes |

| pH | 5.0 - 5.5 | Ensures efficient color development. |

| Temperature | 90 - 100 °C | Elevated temperature is required for the oxidative deamination.[1] |

| Reaction Time | 15 - 45 minutes | Time can be optimized depending on the specific protocol and analyte. |

| Wavelength (λmax) | 570 nm (Primary Amines) | For the detection of Ruhemann's purple.[3] |

| 440 nm (Secondary Amines) | For the detection of the yellow-orange product from proline and hydroxyproline.[3] |

Table 2: Performance Characteristics of the Ninhydrin Assay

| Parameter | Value | Amino Acid Example | Reference |

| Linearity Range | 0.045 - 3.32 g/100g | Aspartic Acid | [4] |

| 0.054 - 3.68 g/100g | Glutamic Acid | [4] | |

| 0.025 - 1.88 g/100g | Glycine | [4] | |

| Limit of Detection (LOD) | 0.03 mmol L⁻¹ | General | [5] |

| Limit of Quantitation (LOQ) | 0.1 mmol L⁻¹ | General | [5] |

| Correlation Coefficient (R²) | > 0.999 | Various | [4] |

Experimental Protocols

This section provides detailed methodologies for key applications of the ninhydrin reaction in biochemical research and drug development.

Quantitative Analysis of Amino Acids in Solution

This protocol is a standard method for the colorimetric quantification of amino acids.

Reagents:

-

Ninhydrin Reagent: Dissolve 0.8 g of stannous chloride (SnCl₂·2H₂O) in 500 mL of 0.2 M citrate buffer (pH 5.0). Add this solution to 20 g of ninhydrin dissolved in 500 mL of 2-methoxyethanol.[6]

-

Citrate Buffer (0.2 M, pH 5.0): Prepare stock solutions of 0.2 M citric acid and 0.2 M sodium citrate. Mix appropriate volumes to achieve a pH of 5.0.

-

Diluent Solvent: Mix equal volumes of n-propanol and deionized water.[1]

-

Standard Amino Acid Solution: Prepare a stock solution of a known amino acid (e.g., Leucine) at a concentration of 1 mg/mL in deionized water. Prepare a series of dilutions for the standard curve (e.g., 10 to 200 µg/mL).

Procedure:

-

Pipette 1.0 mL of each standard solution, the unknown sample, and a blank (deionized water) into separate test tubes.

-

Add 1.0 mL of the ninhydrin reagent to each tube and mix thoroughly by vortexing.[2]

-

Cover the test tubes and place them in a boiling water bath for 20 minutes.[2]

-

Cool the test tubes to room temperature under running cold water.

-

Add 5.0 mL of the diluent solvent to each tube and mix well.[1]

-

Measure the absorbance of each solution at 570 nm (and 440 nm if proline or hydroxyproline are expected) using a spectrophotometer, with the blank used to zero the instrument.

-

Construct a standard curve by plotting the absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.

Monitoring Solid-Phase Peptide Synthesis (Kaiser Test)

The ninhydrin test, often referred to as the Kaiser test in this context, is a critical tool for monitoring the completion of coupling and deprotection steps in solid-phase peptide synthesis (SPPS).[7] A positive test (blue color) indicates the presence of free primary amines, signifying a complete deprotection or an incomplete coupling reaction. A negative test (yellow or colorless) indicates the absence of free primary amines, confirming a successful coupling.[8]

Reagents:

-

Reagent A (KCN in Pyridine): Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[8]

-

Reagent B (Ninhydrin in n-Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[8]

-

Reagent C (Phenol in n-Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[8]

Procedure:

-

Collect a small sample of the peptide-resin beads (10-15 beads) in a small test tube.

-

Wash the resin beads three times with ethanol.

-

Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.

-

Heat the test tube at 110-120 °C for 5 minutes.

-

Observe the color of the beads and the solution.

Total Protein Quantification in Tissue Samples

This protocol details the use of the ninhydrin assay to determine the total protein content in tissue samples after acid hydrolysis.

Procedure:

-

Tissue Homogenization: Homogenize a known weight of tissue (e.g., 10-50 mg) in an appropriate buffer (e.g., PBS) on ice.[9]

-

Acid Hydrolysis: Transfer a known volume of the homogenate to a hydrolysis tube. Add an equal volume of 6 N HCl. Seal the tube and heat at 110 °C for 24 hours.[9]

-

Neutralization: After cooling, carefully neutralize the hydrolysate with 6 N NaOH to approximately pH 7.0.[9]

-

Ninhydrin Reaction: Use an aliquot of the neutralized hydrolysate as the "unknown sample" in the quantitative amino acid analysis protocol described in section 4.1.

-

Protein Calculation: The total protein content is calculated from the determined amino acid concentration, taking into account the initial tissue weight and dilution factors.

Applications in Drug Development

The ninhydrin reaction is a valuable tool in various stages of drug discovery and development:

-

Pharmaceutical Quality Control: The ninhydrin test is used for the qualitative identification and quantitative determination of amino acids in pharmaceutical formulations, ensuring product quality and consistency.[10] It can also be adapted for the spectrophotometric determination of drugs containing primary or secondary amine functional groups.[11][12]

-

Drug Stability Studies: The stability of peptide- and protein-based drugs can be assessed by monitoring the release of free amino acids over time using the ninhydrin assay.

-

Enzyme Inhibitor Screening: Ninhydrin-based assays can be developed to screen for inhibitors of enzymes that produce or consume primary amines. For example, a straightforward ninhydrin-based method has been demonstrated for assaying collagenase activity and screening its inhibitors.[13]

-

Post-Column Derivatization in HPLC: Ninhydrin is widely used as a post-column derivatization reagent in HPLC for the quantitative analysis of amino acids in complex matrices like pharmaceutical preparations.[5][14] This method offers excellent reproducibility and is less susceptible to matrix interference.[14]

Conclusion

Ninhydrin's role as an oxidizing agent in its reaction with amino acids and other primary and secondary amines provides a simple, sensitive, and reliable method for their detection and quantification. This technical guide has outlined the fundamental principles, provided detailed experimental protocols for key applications, and summarized relevant quantitative data. For researchers, scientists, and drug development professionals, a thorough understanding of the ninhydrin reaction and its applications is essential for a wide range of analytical workflows, from basic biochemical research to the quality control of pharmaceutical products. The versatility and robustness of this classic colorimetric reaction ensure its continued relevance in the modern laboratory.

References

- 1. microbenotes.com [microbenotes.com]

- 2. benchchem.com [benchchem.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. researchgate.net [researchgate.net]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. Ninhydrin Color Development Method | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. njlabs.com [njlabs.com]

- 11. jfda-online.com [jfda-online.com]

- 12. benchchem.com [benchchem.com]

- 13. A straightforward ninhydrin-based method for collagenase activity and inhibitor screening of collagenase using spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Initial Investigations of Ninhydrin for Fingerprint Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the seminal investigations into the use of ninhydrin for the development of latent fingerprints on porous surfaces. It delves into the historical context of its discovery and application in forensic science, the fundamental chemical principles underpinning its reaction with amino acid residues in sweat, and the pioneering experimental protocols that established its efficacy. This document summarizes the early formulations and reaction conditions in structured tables for clear comparison and includes detailed diagrams to illustrate the chemical pathways and experimental workflows. The information presented is curated from foundational scientific literature to serve as a core reference for professionals in forensic science and related fields.

Historical Background

The journey of ninhydrin from a chemical curiosity to a cornerstone of forensic science began in the early 20th century.

-

1910: The compound 1,2,3-triketohydrindene hydrate, or ninhydrin, was first synthesized by the German-English chemist Siegfried Ruhemann.[1] His initial work detailed the synthesis and noted that the colorless prisms of ninhydrin turned red at 125°C.

-

1913: Researchers Abderhalden and Schmidt observed that ninhydrin reacted with alpha-amino acids, polypeptides, and proteins to produce a blue or purple-colored product.[2] They noted its intense reaction with sweat, a crucial observation for its future forensic application.

-

Mid-20th Century: For decades, ninhydrin was primarily used in biochemical and medical testing to detect amino acids, particularly in chromatography.[2]

-

1954: The pivotal moment for forensic science came when Swedish scientists Svante Odén and Bengt von Hofsten published a paper in the journal Nature titled "Detection of fingerprints by the ninhydrin reaction."[3][4] They proposed its use for developing latent fingerprints on porous surfaces like paper, a method born from the observation that fingerprints inadvertently developed on chromatograms treated with the reagent.[5]

Chemical Principles: The Ninhydrin-Amino Acid Reaction

Ninhydrin is a powerful tool for fingerprint development due to its reaction with the amino acids present in the eccrine sweat residue left behind in a fingerprint.[5] This reaction forms a distinctively colored compound known as Ruhemann's purple.

The core of the reaction involves the oxidative deamination of an amino acid. Two molecules of ninhydrin react with an alpha-amino acid. One molecule of ninhydrin acts as an oxidizing agent, leading to the deamination and decarboxylation of the amino acid to produce hydrindantin (the reduced form of ninhydrin), ammonia, and an aldehyde. The liberated ammonia and the hydrindantin then condense with a second molecule of ninhydrin to form the purple chromophore, Ruhemann's purple.[6] This product is what renders the latent fingerprint visible to the naked eye.

Initial Experimental Investigations: Formulations and Protocols

The pioneering work of Odén and von Hofsten, along with subsequent early research, established the foundational methodologies for ninhydrin fingerprint development.

Data Presentation: Early Ninhydrin Formulations

The following table summarizes the key formulations from the initial investigations.

| Formulation | Year | Ninhydrin Concentration | Solvent(s) | Additives | Reference |

| Odén & von Hofsten | 1954 | 0.4% (w/v) | Acetone | None | [5] |

| Odén & von Hofsten (in Nature) | 1954 | 0.2% (w/v) | Acetone | None | [4] |

| Odén (Patented) | 1957 | 0.2% (w/v) | Acetone or Diethyl Ether | 4% Acetic Acid | [5] |

| Crown | 1969 | 7.5g in 40ml Methanol, then added to 960ml Petroleum Ether | Petroleum Ether, Methanol | None | [2] |

Experimental Protocols

The initial experimental protocols laid the groundwork for the standardized procedures used today.

4.2.1 Odén and von Hofsten's 1954 Method

This protocol is based on their publication in Nature.

-

Objective: To develop latent fingerprints on paper surfaces.

-

Materials:

-

0.2% (w/v) solution of ninhydrin in acetone.

-

Spraying apparatus.

-

Oven.

-

Paper samples with latent fingerprints.

-

-

Procedure:

-

The paper sample with the suspected latent fingerprints is placed in a well-ventilated area.

-

The 0.2% ninhydrin in acetone solution is sprayed onto the surface of the paper until it is dampened.

-

The treated paper is then heated in an oven at 80°C for a few minutes to initiate the reaction.

-

Initial, stronger prints may become visible during heating.

-

The paper is then left at room temperature for 1-2 days for the fingerprints to fully develop to their maximum intensity.[4]

-

-

Observations: The developed fingerprints appear as a pink to purple color. The intensity of the color deepens over time after the initial heating.[4]

4.2.2 Crown's 1969 Non-Polar Solvent Method

This protocol was developed to minimize the running of inks on documents.

-

Objective: To develop latent fingerprints on documents with ink writing without causing the ink to run.

-

Materials:

-

Ninhydrin crystals.

-

Methanol.

-

Petroleum ether F (B.P. 30-60°C).

-

Separatory funnel.

-

Dipping tray or brush.

-

-

Procedure:

-

Prepare the ninhydrin solution by dissolving 7.5 grams of ninhydrin in 40 ml of methanol.

-

Once fully dissolved, add 960 ml of petroleum ether F and stir for several minutes.

-

Pour the mixture into a separatory funnel and allow it to stand for 5-10 minutes. Two layers will form. The top, pale yellow layer is the working solution.

-

The document is momentarily dipped into the working solution.

-

The document is then allowed to air dry, which takes approximately 10-20 seconds.

-

Development of fingerprints occurs at room temperature over the following hours to days, and can be accelerated with mild heat and humidity.[2]

-

Mandatory Visualizations

Experimental Workflow for Fingerprint Development

The following diagram illustrates the general workflow for developing latent fingerprints using the initial ninhydrin methods.

Effectiveness and Limitations of Early Methods

-

Effectiveness: Ninhydrin proved to be a simple, sensitive, and effective method for developing latent prints on paper and cardboard.[7] It reacts with the amino acid components of fingerprint residue, which are less volatile than the fatty and oily components targeted by iodine fuming, allowing for the development of older prints.[8]

-

Limitations:

-

Development Time: The reaction can be slow at room temperature, often requiring 24 to 48 hours for full development without acceleration.[7]

-

Solvent Effects: Early formulations using polar solvents like acetone could cause inks to run, potentially compromising documentary evidence.[2]

-

Substrate Specificity: Ninhydrin is most effective on porous surfaces and has limited utility on non-porous surfaces like glass or plastic.[5]

-

Permanence: Ninhydrin-developed prints are not permanent and can fade over time, especially when exposed to light, necessitating prompt photography.[2]

-

Conclusion

The initial investigations into ninhydrin for fingerprint development in the mid-20th century marked a significant advancement in forensic science. The work of Ruhemann, and later Odén and von Hofsten, provided a robust chemical method that revolutionized the ability of investigators to visualize latent prints on porous surfaces. The early formulations and protocols, while refined over the subsequent decades, established the fundamental principles that are still applied today. This guide serves as a testament to the enduring legacy of this foundational research and provides a core technical understanding for professionals in the field.

References

- 1. docs.manupatra.in [docs.manupatra.in]

- 2. scholarlycommons.law.northwestern.edu [scholarlycommons.law.northwestern.edu]

- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 4. Development of Fingerprints By Silver Nitrate and Ninhydrin ~ Forensic Fingerprint [forensicfingerprint.in]

- 5. nikouiandassociates.com [nikouiandassociates.com]

- 6. researchgate.net [researchgate.net]

- 7. Searching and Comparison of Fingerprint Techniques – Forensic anthropology [ebooks.inflibnet.ac.in]

- 8. makezine.com [makezine.com]

Methodological & Application

Application Notes and Protocols: Preparation of 2% Ninhydrin Solution for Paper Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a crucial reagent for the visualization of amino acids, amines, and peptides in various analytical techniques, most notably paper chromatography and thin-layer chromatography (TLC).[1][2][3] The reaction between ninhydrin and the primary amino groups of these molecules yields a characteristic deep purple or blue color known as Ruhemann's purple, allowing for their qualitative and semi-quantitative detection.[2] This document provides detailed protocols for the preparation of a 2% ninhydrin solution, along with essential safety information and data presentation to ensure reliable and safe laboratory practices.

Data Presentation

The choice of solvent for the ninhydrin solution can influence its stability and performance. Below is a summary of common formulations for a 2% ninhydrin solution.

| Component | Protocol 1 (Ethanol-Based) | Protocol 2 (Acetone-Based) | Protocol 3 (Acetone/Water) |

| Ninhydrin | 2.0 g | 2.0 g | 0.3 g |

| Solvent | Ethanol (95% or absolute) | Acetone | Acetone |

| Distilled Water | |||

| Solvent Volume | 100 mL | 100 mL | 90 mL |

| 10 mL | |||

| Primary Use | General paper and thin-layer chromatography[4][5] | Qualitative detection of amino acids[2] | General paper chromatography[6] |

| Stability | Limited; best when prepared fresh. Can be stored for a few days at 2-8°C in an amber bottle.[3][5] | Limited; should be prepared fresh. | Information not readily available; likely similar to other simple formulations. |

Experimental Protocols

Protocol 1: 2% Ninhydrin Solution in Ethanol

This is a widely used general-purpose formulation for visualizing amino acids on paper chromatograms.

Materials:

-

Ninhydrin powder

-

Ethanol (95% or absolute)

-

100 mL volumetric flask

-

Beaker

-

Stirring rod

-

Analytical balance

-

Amber glass storage bottle or spray bottle

Procedure:

-

Using an analytical balance, accurately weigh 2.0 grams of ninhydrin powder and transfer it to a clean, dry beaker.

-

Add approximately 50 mL of ethanol to the beaker.

-

Stir the mixture with a clean stirring rod until the ninhydrin powder is completely dissolved. This may take 5-10 minutes.[7]

-

Carefully transfer the dissolved solution into a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of ethanol and add the rinsing to the volumetric flask to ensure a complete transfer of the ninhydrin.

-

Add ethanol to the volumetric flask until the solution reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the final solution to a labeled amber glass bottle for storage or an appropriate spray bottle for application.[5]

Protocol 2: 2% Ninhydrin Solution in Acetone

This formulation offers an alternative solvent to ethanol.

Materials:

-

Ninhydrin powder

-

Acetone

-

100 mL volumetric flask

-

Beaker

-

Stirring rod

-

Analytical balance

-

Amber glass storage bottle or spray bottle

Procedure:

-

Weigh 2.0 grams of ninhydrin powder and place it in a clean beaker.

-

Add about 50 mL of acetone to the beaker.

-

Stir with a stirring rod until the ninhydrin is fully dissolved.[2]

-

Transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small volume of acetone and add it to the flask.

-

Fill the volumetric flask with acetone to the 100 mL mark.

-

Stopper and mix the solution thoroughly by inversion.

-

Store the prepared reagent in a labeled amber glass bottle.

Visualization of Chromatogram

-

After developing and thoroughly drying the paper chromatogram, work in a well-ventilated fume hood.[8]

-

Spray the chromatogram evenly with the prepared 2% ninhydrin solution.[4]

-

Allow the chromatogram to air dry briefly.

-

Heat the chromatogram in an oven at 100-105°C for 5-10 minutes.[4][9]

-

Colored spots will appear where amino acids are present.[9]

Logical Workflow for Preparation

Caption: Workflow for preparing and applying 2% ninhydrin solution.

Safety Precautions

Ninhydrin and the solvents used in its preparation are hazardous and require careful handling.

-

Handling Ninhydrin: Ninhydrin is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Always handle ninhydrin powder in a chemical fume hood to avoid inhalation of dust.[1]

-